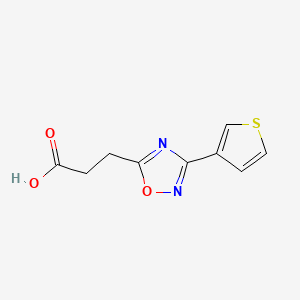
3-(3-チエニル-1,2,4-オキサジアゾール-5-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is notable for its unique structure, which includes a thiophene ring and an oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
科学的研究の応用
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid has several applications in scientific research:
準備方法
The synthesis of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves several steps. One common method includes the reaction of thiophene-3-carboxylic acid with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring .
化学反応の分析
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
作用機序
The mechanism of action of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it has been shown to interact with caspase enzymes, particularly caspase-3, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of these enzymes, inhibiting their activity and triggering cell death pathways .
類似化合物との比較
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared to other oxadiazole derivatives, such as:
2-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)acetic acid: Similar structure but with an acetic acid side chain instead of propanoic acid.
3-(4-Nitrophenyl)-1,2,4-oxadiazole: Contains a nitrophenyl group instead of a thiophene ring, leading to different chemical properties and applications.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid:
The uniqueness of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid lies in its combination of a thiophene ring and an oxadiazole ring, which imparts distinct electronic and chemical properties .
生物活性
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that belongs to the family of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential applications in medicine.
- Molecular Formula : C9H8N2O4S
- Molecular Weight : 224.24 g/mol
- Structure : The compound features a thienyl group attached to a 1,2,4-oxadiazole ring and a propanoic acid moiety.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been reported to possess antifungal and antibacterial activities. A study highlighted that certain synthesized oxadiazoles demonstrated higher antifungal activity compared to existing treatments like pimprinine .
Anti-inflammatory Effects
Compounds derived from 1,2,4-oxadiazoles have also been associated with anti-inflammatory effects. A review indicated that many derivatives exhibit potential in reducing inflammation without causing significant genotoxic effects .
Genotoxicity Studies
In evaluating the safety profile of 3-(3-thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, genotoxicity tests such as the Ames test and SOS Chromotest are crucial. Studies have shown that while some oxadiazole derivatives can induce a weak SOS response, modifications can reduce this response significantly . This suggests that careful structural modifications can enhance biological efficacy while minimizing DNA damage risks.
Synthesis Methods
The synthesis of 3-(3-thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thienyl derivatives and appropriate nitrogen sources.
- Coupling with Propanoic Acid : The final step involves coupling the oxadiazole intermediate with propanoic acid to yield the target compound.
Case Study 1: Antifungal Activity
In a comparative study on various oxadiazole derivatives, 3-(3-thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid was tested against common fungal strains. Results indicated that this compound exhibited notable antifungal activity, outperforming several traditional antifungal agents in specific assays.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory properties of this compound in vitro. Results demonstrated a significant reduction in inflammatory markers in treated cell lines compared to untreated controls.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various fungal strains; potential for further development as an antifungal agent. |
| Anti-inflammatory | Significant reduction in inflammation markers; promising for therapeutic applications in inflammatory diseases. |
| Genotoxicity | Modifications can reduce genotoxic risks while maintaining efficacy. |
特性
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-9(11-14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGDZLOSDQUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














